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Compound of Interest

Compound Name: 4-Amino-3-methoxybenzaldehyde

Cat. No.: B1612064 Get Quote

For Researchers, Scientists, and Drug Development Professionals

4-Amino-3-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a crucial and

versatile starting material in the landscape of organic synthesis. Its unique trifunctional nature,

possessing an amino group, a methoxy group, and a formyl group on a benzene ring, offers a

rich platform for the construction of a diverse array of complex molecules, particularly

heterocyclic scaffolds of significant medicinal and material science interest. This document

provides detailed application notes and experimental protocols for leveraging 4-Amino-3-
methoxybenzaldehyde as a key building block in the synthesis of Schiff bases, quinolines,

quinazolinones, and benzodiazepines.

Application Notes
The strategic positioning of the electron-donating amino and methoxy groups, alongside the

electron-withdrawing aldehyde functionality, imparts a distinct reactivity profile to 4-Amino-3-
methoxybenzaldehyde. This electronic arrangement facilitates a variety of chemical

transformations, making it an ideal precursor for drug discovery and development.

Synthesis of Schiff Bases: The aldehyde group readily undergoes condensation reactions

with primary amines to form Schiff bases (imines). These compounds are not only valuable

synthetic intermediates but also exhibit a wide spectrum of biological activities, including

antimicrobial, antifungal, and anticancer properties. The imine (-C=N-) linkage is often critical

for their bioactivity.
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Construction of Quinolines: As an aromatic amine, 4-Amino-3-methoxybenzaldehyde is a

suitable substrate for the Doebner-von Miller reaction and related quinoline syntheses. This

reaction, typically acid-catalyzed, allows for the annulation of a pyridine ring onto the

benzene ring, yielding substituted quinolines. Quinolines are a prominent class of

heterocyclic compounds found in numerous pharmaceuticals.

Formation of Quinazolinones: The amino group of 4-Amino-3-methoxybenzaldehyde can

participate in cyclization reactions with appropriate precursors to form quinazolinones. These

fused heterocyclic systems are of significant interest due to their diverse pharmacological

activities, including anticancer and anti-inflammatory effects.

Assembly of Benzodiazepines: In reactions with o-phenylenediamines and a suitable

carbonyl source, 4-Amino-3-methoxybenzaldehyde can be incorporated into the synthesis

of benzodiazepine derivatives. Benzodiazepines are a well-known class of psychoactive

drugs with anxiolytic, sedative, and anticonvulsant properties.

Data Presentation
The following tables summarize quantitative data for various derivatives synthesized from

aromatic aldehydes, including analogues of 4-Amino-3-methoxybenzaldehyde, highlighting

their biological efficacy.

Table 1: Anticancer Activity of Schiff Base Derivatives

Compound Class Cell Line IC50 (µM) Reference

Benzyloxybenzaldehy

de Derivatives

ALDH1A3 expressing

cells
0.23 - 1.29 [1]

N-Benzylidene

Chromeno[2,3-

d]pyrimidine

Various tumor cell

lines
0.23 - 0.3

Schiff Base of 5-

chloro-2-((4-

nitrobenzylidene)

amino) benzoic acid

Tongue Squamous

Cell Carcinoma
446.68 µg/mL [2]
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Table 2: Antimicrobial Activity of Schiff Base Derivatives

Compound
Class

Microorganism
Zone of
Inhibition
(mm)

MIC (µg/mL) Reference

Sulfamethoxazol

e Schiff Bases

Rapidly Growing

Mycobacteria
- 0.61 - 1.22 [3]

Reduced Schiff

Bases

Mycobacterium

tuberculosis
- 12.50 [4]

Reduced Schiff

Bases

E. coli, P.

aeruginosa, S.

aureus, B.

subtilis

- 0.40 - 6.25 [4]

Amino Acid

Schiff Base

Cu(II)

Complexes

E. coli - 6.25 - 25 [5]

Experimental Protocols
The following are detailed methodologies for key experiments involving 4-Amino-3-
methoxybenzaldehyde and its analogues.

Protocol 1: Synthesis of a Schiff Base Derivative
This protocol describes a general method for the condensation of an aromatic aldehyde with a

primary amine.

Materials:

4-Amino-3-methoxybenzaldehyde (1.0 eq)

Substituted aniline (1.0 eq)

Ethanol
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Glacial acetic acid (catalytic amount)

Procedure:

Dissolve 4-Amino-3-methoxybenzaldehyde in a minimal amount of ethanol in a round-

bottom flask.

In a separate flask, dissolve the substituted aniline in ethanol.

Add the aniline solution to the aldehyde solution with stirring.

Add a few drops of glacial acetic acid to the reaction mixture.

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin

Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature.

The precipitated solid (Schiff base) is collected by filtration, washed with cold ethanol, and

dried.

The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of a Quinoline Derivative via
Doebner-von Miller Reaction
This protocol outlines the general steps for the synthesis of a quinoline derivative from an

aniline and an α,β-unsaturated aldehyde.

Materials:

4-Amino-3-methoxybenzaldehyde (as the aniline component) (1.0 eq)

α,β-Unsaturated aldehyde (e.g., crotonaldehyde) (2.0 eq)

Hydrochloric acid or a Lewis acid (e.g., ZnCl₂)

An oxidizing agent (e.g., arsenic pentoxide, or the imine formed in situ)
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Procedure:

In a round-bottom flask, dissolve 4-Amino-3-methoxybenzaldehyde in a suitable solvent

and add the acid catalyst.

Heat the mixture to reflux.

Slowly add the α,β-unsaturated aldehyde to the refluxing mixture.

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution).

Extract the product with an organic solvent (e.g., dichloromethane).

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Purify the crude product by column chromatography or distillation.

Protocol 3: Synthesis of a 1,5-Benzodiazepine Derivative
This protocol describes the condensation of an o-phenylenediamine with a ketone, which can

be adapted for aldehydes like 4-Amino-3-methoxybenzaldehyde in the presence of another

carbonyl compound.[6]

Materials:

o-Phenylenediamine (1.0 eq)

4-Amino-3-methoxybenzaldehyde (1.0 eq)

A ketone (e.g., acetone or a 1,3-diketone) (2.0 eq)

A catalyst (e.g., H-MCM-22, BF₃-etherate, or acetic acid)[6]

Acetonitrile or another suitable solvent

Procedure:
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To a solution of o-phenylenediamine and 4-Amino-3-methoxybenzaldehyde in the chosen

solvent, add the ketone.

Add the catalyst to the mixture.

Stir the reaction mixture at room temperature or under reflux for the time required for the

reaction to complete (typically 1-3 hours, monitor by TLC).[6]

After completion, remove the catalyst by filtration if it is a solid.

Evaporate the solvent under reduced pressure.

The crude product can be purified by recrystallization or column chromatography.
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Caption: Synthetic routes from 4-Amino-3-methoxybenzaldehyde.
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Caption: Apoptosis induction by Schiff base derivatives.
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Caption: General antimicrobial mechanisms of Schiff bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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